1-(2-Bromophenyl)-1-propanol
Overview
Description
Bromophenols are organic compounds that consist of hydroxyl groups and bromine atoms bonded to a benzene ring . They can be viewed as hydroxyl derivatives of bromobenzene, or as brominated derivatives of phenol .
Synthesis Analysis
Substituted 2-bromo-phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C . The efficiency of this procedure and the possible mechanism have been discussed .Molecular Structure Analysis
The molecular structure of a related compound, Ethanone, 2-bromo-1-phenyl-, has been analyzed . Its molecular formula is C8H7BrO and its molecular weight is 199.045 .Chemical Reactions Analysis
Substituted 2-bromo-phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C . The reaction proceeds via an efficient series of HBr eliminations to account for the loss of 2 equivalents of HBr .Physical and Chemical Properties Analysis
The physical and chemical properties of a related compound, 2-Bromo-2-methylpropane, have been analyzed . It is a liquid with a pungent odor .Scientific Research Applications
Applications in Downstream Processing of Biologically Produced Diols
Research on the downstream processing of biologically produced diols, such as 1,3-propanediol, highlights the significance of recovery and purification processes in biotechnology. This area explores methods like evaporation, distillation, and membrane filtration, which are crucial for enhancing yield, purity, and energy efficiency in the production of bio-based chemicals (Xiu & Zeng, 2008).
Membrane Technologies for Liquid-Liquid Separation
The development of poly[(1-trimethylsilyl)-1-propyne]-based membranes for liquid-liquid separation, particularly in the context of separating organic products from fermentation broths, showcases the intersection of chemical engineering and material science. These membranes demonstrate the potential for efficient separation processes, which could be relevant for the purification or isolation of compounds like "1-(2-Bromophenyl)-1-propanol" (Volkov, Volkov, & Khotimskiǐ, 2009).
Synthesis of Halogenated Biphenyls
The synthesis of halogenated biphenyls, including methods for preparing compounds like 2-Fluoro-4-bromobiphenyl, provides a framework for understanding chemical synthesis techniques that might be applied or adapted for "this compound". Such synthetic approaches are fundamental in the development of new pharmaceuticals and materials (Qiu et al., 2009).
Propanol Production via Microbial Processes
The microbial production of propanol and its industrial applications, including biofuel component or chemical synthesis precursor, highlights the importance of renewable resources in chemical manufacturing. This research area may provide insights into biotechnological routes for producing or modifying compounds related to "this compound" (Walther & François, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that brominated compounds like this often play a role inSuzuki–Miyaura coupling reactions , which are widely used in organic chemistry for carbon-carbon bond formation .
Mode of Action
The mode of action of 1-(2-Bromophenyl)-1-propanol is likely to involve its interaction with a metal catalyst in a Suzuki–Miyaura coupling reaction . In this process, the bromine atom on the phenyl ring could be replaced by another group, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
In the context of Suzuki–Miyaura coupling, this compound may participate in the transmetalation step of the reaction . This is a key step in the reaction where the organic group (in this case, the 2-bromophenyl group) is transferred from boron to palladium .
Result of Action
The result of the action of this compound would depend on the specific reaction it is involved in. In a Suzuki–Miyaura coupling reaction, it would contribute to the formation of a new carbon-carbon bond .
Properties
IUPAC Name |
1-(2-bromophenyl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYHFDLFOKKDOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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